

An In-depth Technical Guide to the Spectral Data of 3-Bromotoluene

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Introduction

3-Bromotoluene, with the chemical formula C₇H₇Br, is an aromatic organic compound. It consists of a benzene ring substituted with a methyl group and a bromine atom at the meta position.[1] This colorless to pale yellow liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Accurate structural elucidation and purity assessment are paramount in these applications, making a thorough understanding of its spectral characteristics essential. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromotoluene**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data of 3-Bromotoluene

The structural features of **3-Bromotoluene** are elucidated through various spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the functional groups present in the molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

¹H NMR Spectral Data

Proton NMR spectroscopy of **3-Bromotoluene** reveals distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex



splitting pattern for the aromatic protons.

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.33	s (singlet)	-
H-2	~7.27	d (doublet)	~7.9
H-4	~7.13	d (doublet)	~7.5
H-5	~7.09	t (triplet)	~7.7
-СН₃	2.31	s (singlet)	-
	•	•	·

Data obtained in

CDCl₃ at 89.56 MHz.

[2][3]

¹³C NMR Spectral Data

Carbon-13 NMR provides insights into the carbon skeleton of **3-Bromotoluene**. The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.



Assignment	Chemical Shift (δ, ppm)
C-3 (C-Br)	~122.6
C-1 (C-CH ₃)	~139.5
C-5	~130.1
C-4	~129.9
C-6	~126.9
C-2	~130.4
-CH₃	~21.4

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The provided data is a representative spectrum.

Infrared (IR) Spectral Data

The IR spectrum of **3-Bromotoluene** displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2960 - 2900	C-H Stretch	Methyl (-CH₃)
1600 - 1450	C=C Stretch	Aromatic Ring
900 - 675	C-H Out-of-plane Bend	Aromatic
600 - 500	C-Br Stretch	Aryl Halide
These are characteristic ranges and specific peak positions can be found in the provided search results.[4]		



Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **3-Bromotoluene** shows the molecular ion peaks and various fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

m/z	Relative Intensity (%)	Probable Assignment
172	~53	[C ₇ H ₇ ⁸¹ Br] ⁺ (Molecular Ion, M+2)
170	~54	[C7H7 ⁷⁹ Br]+ (Molecular Ion, M+)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
65	~32	[C₅H₅] ⁺
Data from GC-MS with Electron Ionization.[5]		

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for a liquid sample like **3-Bromotoluene**.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 5-25 mg of **3-Bromotoluene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's
 software is used to lock onto the deuterium signal of the solvent, which stabilizes the
 magnetic field.[4] The magnetic field is then shimmed to achieve homogeneity, resulting in
 sharp spectral lines.[4]



- Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[4][8] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[4]
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.
 [4] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid like **3-Bromotoluene**, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[10][11]
- Instrument Setup: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) is recorded. This is used to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) and the sample holder from the sample spectrum.[12]
- Data Acquisition: The prepared sample is placed in the instrument's sample compartment.
 The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.[10]
- Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

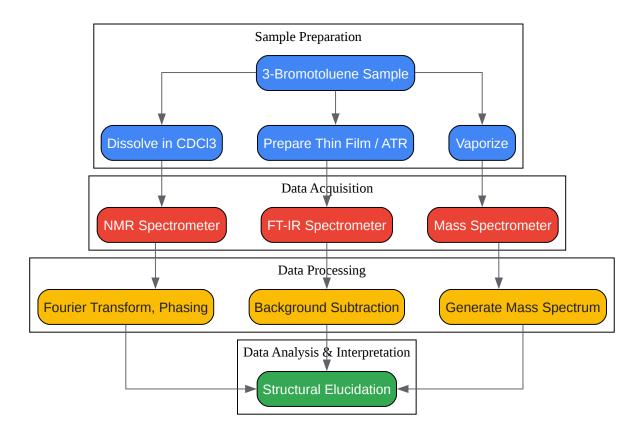
- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.[13] The sample is vaporized in a heated inlet.[14]
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15] This causes the molecules to ionize, primarily by losing an electron to form a molecular ion (M+), and also to fragment into smaller, positively charged ions.[15]



- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[16]
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[14]

Visualization of Spectroscopic Analysis

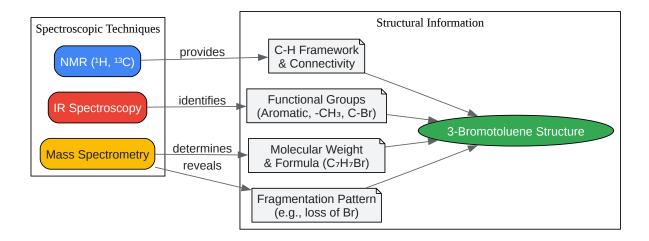
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **3-Bromotoluene**.



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Caption: Workflow of Spectroscopic Analysis for **3-Bromotoluene**.



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Caption: Relationship between spectral data and structural features.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of **3-Bromotoluene**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ring, the methyl group, and the carbon-bromine bond. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, including the isotopic signature of bromine. This complete set of spectral data is indispensable for the quality control and analytical verification of **3-Bromotoluene** in research and industrial applications.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromotoluene | C7H7Br | CID 11560 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rroij.com [rroij.com]
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